molecular formula C19H19ClN6O2 B12520394 N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide

N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide

Cat. No.: B12520394
M. Wt: 398.8 g/mol
InChI Key: BLIJXOOIHRSQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darolutamide, sold under the brand name Nubeqa, is a nonsteroidal antiandrogen medication used primarily in the treatment of non-metastatic castration-resistant prostate cancer. It is a selective antagonist of the androgen receptor, which plays a crucial role in the progression of prostate cancer . Darolutamide was developed by Bayer HealthCare Pharmaceuticals and was approved for medical use in the United States in July 2019 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Darolutamide is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of a pyrazole derivative, which is then subjected to various chemical transformations to introduce the necessary functional groups. The final step involves the coupling of the pyrazole derivative with a carboxamide moiety to form Darolutamide .

Industrial Production Methods

The industrial production of Darolutamide involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The process is designed to be scalable, allowing for the production of large quantities of the compound to meet clinical demand .

Chemical Reactions Analysis

Types of Reactions

Darolutamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of Darolutamide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of Darolutamide, such as keto-darolutamide, which is an active metabolite of the compound. These derivatives often retain the biological activity of the parent compound and can be used in further research and development .

Scientific Research Applications

Darolutamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of pyrazole derivatives.

    Biology: It is used to investigate the role of androgen receptors in cellular processes and disease progression.

    Medicine: It is primarily used in the treatment of prostate cancer, but ongoing research is exploring its potential in other hormone-related conditions.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Darolutamide exerts its effects by competitively inhibiting the binding of androgens to their receptors. This prevents the activation of androgen receptors, which in turn inhibits the transcription of androgen-responsive genes. The inhibition of these genes leads to a decrease in cancer cell proliferation and tumor growth. The molecular targets of Darolutamide include the androgen receptor and various downstream signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Darolutamide is structurally distinct from other marketed nonsteroidal antiandrogens, including:

Uniqueness

Darolutamide is unique in its high selectivity for the androgen receptor and its favorable safety profile. Unlike some other antiandrogens, it has a lower risk of central nervous system side effects, making it a preferred option for many patients. Additionally, its ability to inhibit androgen receptor nuclear translocation and transcriptional activity sets it apart from other compounds in its class .

Biological Activity

N-{1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-2H-pyrazole-3-carboxamide, commonly referred to as Compound I, is a pyrazole derivative with significant biological activity, particularly in the context of androgen receptor modulation and potential therapeutic applications in cancer treatment. This article explores the compound's biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C19H19ClN6O2
  • Molecular Weight : 398.85 g/mol
  • CAS Number : 2407645-49-0

Compound I acts as a selective androgen receptor modulator (SARM), influencing androgen receptor (AR) activity. This modulation is particularly relevant for conditions such as prostate cancer, where AR signaling plays a critical role in tumor progression. The compound's ability to selectively activate or inhibit AR pathways makes it a candidate for targeted therapies in androgen-dependent cancers.

Anticancer Properties

Research indicates that Compound I exhibits potent anticancer effects, primarily through its action on AR pathways. It has been shown to inhibit the proliferation of prostate cancer cells by blocking AR-mediated transcriptional activity. Studies have demonstrated that:

  • In vitro studies reveal that Compound I reduces cell viability in various cancer cell lines, particularly those expressing AR.
  • In vivo studies using animal models of prostate cancer have shown significant tumor regression upon administration of Compound I, highlighting its potential as a therapeutic agent.

Case Studies and Research Findings

StudyFindings
Thirumalai Rajan et al. (2021)Demonstrated the synthesis and characterization of Compound I, confirming its crystalline form and purity suitable for pharmaceutical applications .
PMC3315628 (2013)Discussed the role of GPCRs in cancer biology, providing context for how compounds like I may interact with cellular signaling pathways .
Fayad et al. (2019)Identified novel anticancer compounds through drug screening, highlighting the significance of SARMs like Compound I in cancer research .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of Compound I suggests favorable absorption and distribution characteristics. Studies indicate:

  • Bioavailability : High bioavailability due to its crystalline form, which enhances solubility.
  • Metabolism : Primarily metabolized in the liver with minimal side effects reported in preclinical trials.

Properties

Molecular Formula

C19H19ClN6O2

Molecular Weight

398.8 g/mol

IUPAC Name

N-[1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H19ClN6O2/c1-11(22-19(28)18-8-17(12(2)27)23-24-18)10-26-6-5-16(25-26)13-3-4-14(9-21)15(20)7-13/h3-8,11-12,27H,10H2,1-2H3,(H,22,28)(H,23,24)

InChI Key

BLIJXOOIHRSQRB-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.